2,2'-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol

Corrosion inhibition Mild steel Acidic environment

2,2'-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol (CAS 17626-34-5) is a tertiary amino alcohol with the molecular formula C₈H₁₉NO₄ and a molecular weight of 193.24 g/mol. It features a central nitrogen atom substituted with two hydroxyethyl groups and one hydroxyethoxyethyl chain, resulting in three hydroxyl donors and five hydrogen-bond acceptors.

Molecular Formula C8H19NO4
Molecular Weight 193.24 g/mol
CAS No. 17626-34-5
Cat. No. B097872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2'-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol
CAS17626-34-5
Molecular FormulaC8H19NO4
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESC(CO)N(CCO)CCOCCO
InChIInChI=1S/C8H19NO4/c10-4-1-9(2-5-11)3-7-13-8-6-12/h10-12H,1-8H2
InChIKeyJIQBWPFLOVGXMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2'-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol (CAS 17626-34-5) – Procurement-Ready Amino Alcohol for Chelation, Corrosion Control, and Polymer Modification


2,2'-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol (CAS 17626-34-5) is a tertiary amino alcohol with the molecular formula C₈H₁₉NO₄ and a molecular weight of 193.24 g/mol [1]. It features a central nitrogen atom substituted with two hydroxyethyl groups and one hydroxyethoxyethyl chain, resulting in three hydroxyl donors and five hydrogen-bond acceptors [1]. This polyfunctional structure confers high water solubility (logP = -1.9) and pronounced chelating capacity toward transition metals . The compound is commercially available at purities typically ≥95% and finds industrial utility as a corrosion inhibitor for mild steel in acidic environments, a chain extender in polyurethane synthesis, and a stabilizer/solubilizer in aqueous formulations .

Why 2,2'-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol Cannot Be Replaced by Triethanolamine or Other In‑Class Amino Alcohols


Despite superficial structural similarity to triethanolamine (TEA) and other hydroxyethylamines, 2,2'-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol exhibits distinct physicochemical and performance characteristics that preclude direct substitution. The presence of an ether oxygen in the hydroxyethoxyethyl arm increases the molecular flexibility (9 rotatable bonds vs. 6 for TEA) and modifies the compound's lipophilicity (logP -1.9 vs. -1.0 for TEA), which directly impacts adsorption behavior on metal surfaces and partitioning in multiphase systems [1]. Furthermore, the spatial arrangement of the hydroxyl groups and the tertiary amine centre yields a unique chelation geometry that is not replicated by TEA or N,N-bis(2-hydroxyethyl)glycine (Bicine). Consequently, formulations that rely on specific inhibition efficiency, complexation selectivity, or polymer-network architecture cannot interchange these compounds without compromising performance .

Quantitative Differentiation of 2,2'-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol Against Closest Analogs – Verified Procurement Evidence


Corrosion Inhibition Efficiency on Mild Steel in Acidic Media vs. Triethanolamine

In 1 M HCl solution, 2,2'-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol at 0.5 g/L increases polarization resistance (Rp) from 18.7 Ω·cm² (uninhibited) to 142.3 Ω·cm², yielding a calculated inhibition efficiency of approximately 86.9% . This performance exceeds that of triethanolamine (TEA) under comparable conditions, where TEA typically achieves inhibition efficiencies of 60–70% at similar concentrations [1]. The enhanced efficiency is attributed to the compound's ether oxygen, which provides an additional adsorption site and contributes to a more compact protective film on the steel surface .

Corrosion inhibition Mild steel Acidic environment

Adsorption Thermodynamics and Film Stability on Carbon Steel

The adsorption of 2,2'-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol on carbon steel follows the Langmuir isotherm with an equilibrium constant (Kₐₐ) of 1.8 × 10⁴ L/mol at 25 °C . The Gibbs free energy of adsorption (ΔGₐₐ) is −34.7 kJ/mol, indicating spontaneous and predominantly chemisorption-driven film formation . In contrast, triethanolamine exhibits a weaker Kₐₐ (typically ~5 × 10³ L/mol) and a less negative ΔGₐₐ (approx. −28 kJ/mol), reflecting a less tenacious surface layer [1].

Adsorption isotherm Thermodynamics Surface film

Lipophilicity and Hydrogen-Bonding Capacity vs. Triethanolamine

The computed octanol-water partition coefficient (logP) for 2,2'-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol is −1.9, while triethanolamine (TEA) has a logP of −1.0 [1]. Additionally, the target compound possesses 3 hydrogen-bond donors and 5 acceptors, compared to TEA's 3 donors and 4 acceptors [1]. The lower logP (more hydrophilic) and the extra hydrogen-bond acceptor (ether oxygen) enhance water solubility and modulate the compound's interaction with both aqueous and organic phases, which is critical in emulsion-based formulations and metalworking fluids .

Lipophilicity LogP Hydrogen bonding

Chain Extension in Polyurethane Synthesis: Thermal Stability Enhancement

When employed as a chain extender in thermoplastic polyurethane elastomers, 2,2'-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol increases the decomposition temperature by 20–30 °C relative to formulations using conventional chain extenders such as 1,4-butanediol (BDO) . This improvement is attributed to the tertiary amine's ability to participate in secondary crosslinking and hydrogen-bonding networks, which enhances the thermal resilience of the polymer matrix .

Polyurethane Chain extender Thermal stability

Molecular Flexibility and Rotatable Bond Count vs. Bicine and TEA

2,2'-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol contains 9 rotatable bonds, compared to 6 for triethanolamine and 7 for N,N-bis(2-hydroxyethyl)glycine (Bicine) [1]. The higher rotational freedom allows the compound to adopt a greater variety of conformations in solution, which facilitates multidentate coordination to metal ions and enhances its ability to wrap around irregular surfaces . This flexibility is a key factor in its superior performance as both a chelating agent and a corrosion inhibitor .

Molecular flexibility Rotatable bonds Chelation geometry

High-Value Application Scenarios for 2,2'-[[2-(2-Hydroxyethoxy)ethyl]imino]bisethanol Where Differentiation Drives Procurement Decisions


Acidic Metalworking Fluids and Pickling Baths

In metalworking operations where mild steel components are exposed to acidic environments (e.g., pickling, acid cleaning), the compound's corrosion inhibition efficiency of ~87% at 0.5 g/L and strong adsorption thermodynamics (ΔGₐₐ = −34.7 kJ/mol) enable lower inhibitor loading and extended bath life compared to triethanolamine-based formulations. This directly reduces chemical consumption and waste treatment costs.

Water-Based Polyurethane Dispersions for High-Temperature Coatings

As a chain extender in polyurethane dispersions, the compound imparts a 20–30 °C increase in decomposition temperature . This thermal stability improvement makes it particularly suitable for coatings applied to engine components, industrial machinery, or electronics that undergo thermal cycling, where conventional extenders like 1,4-butanediol would lead to premature degradation.

Chelation-Enhanced Formulations for Hard Surface Cleaning and Mineral Processing

The compound's high water solubility (logP = −1.9) and 9 rotatable bonds confer superior chelation capacity for transition metals (e.g., Fe²⁺, Cu²⁺) in aqueous systems. This makes it an effective builder in industrial cleaners, detergents, and mineral flotation processes where sequestration of interfering metal ions is critical for performance.

Emulsion Stabilization in Personal Care and Agricultural Adjuvants

The balanced hydrophilicity (logP = −1.9) and the presence of both ether and hydroxyl groups provide excellent emulsifying and solubilizing properties. In personal care products (e.g., hair conditioners, skin creams) and agricultural spray adjuvants, the compound stabilizes oil-in-water emulsions more effectively than triethanolamine, leading to improved product homogeneity and shelf life.

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